3-(3-Methylbenzyl)azetidine
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Overview
Description
3-(3-Methylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs microwave-assisted cyclocondensation reactions. For instance, the reaction of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium can yield azetidines efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert azetidines to corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Benzoic acids from the cleavage of the benzyl group.
Reduction: Primary amines.
Substitution: Functionalized azetidines with diverse substituents.
Scientific Research Applications
3-(3-Methylbenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of the N–C bond, enabling the compound to participate in various chemical reactions. This reactivity is crucial for its biological activity, as it can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-(3-Methylbenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. Its methylbenzyl group enhances its lipophilicity and potential biological activity .
Properties
CAS No. |
887594-92-5 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(5-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
FUNFNYONSKLICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CNC2 |
Origin of Product |
United States |
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